molecular formula C17H15NO5 B1403975 2-(2,4-Dimethylphenyl)-2-oxoethyl 4-nitrobenzoate CAS No. 1327395-79-8

2-(2,4-Dimethylphenyl)-2-oxoethyl 4-nitrobenzoate

Cat. No. B1403975
CAS RN: 1327395-79-8
M. Wt: 313.3 g/mol
InChI Key: MLYRAQLCMFOMEM-UHFFFAOYSA-N
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Description

This compound is an ester derived from 4-nitrobenzoic acid and a 2,4-dimethylphenyl-2-oxoethyl group. Ester compounds are often used in a wide range of applications, including in the production of polymers, resins, and plastics, as well as in pharmaceuticals and cosmetics .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of the corresponding carboxylic acid (in this case, 4-nitrobenzoic acid) with an alcohol (in this case, a 2,4-dimethylphenyl-2-oxoethyl alcohol) in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of similar compounds typically consists of a benzene ring (from the 4-nitrobenzoate part) attached to an ester group (the -COO- part), which is in turn attached to the 2,4-dimethylphenyl-2-oxoethyl group .


Chemical Reactions Analysis

Esters, including those derived from 4-nitrobenzoic acid, can undergo a variety of chemical reactions. These include hydrolysis, reduction, and reactions with Grignard reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, esters generally have pleasant smells and are often used in perfumes and flavorings. They also have relatively low boiling points compared to carboxylic acids or alcohols of similar molecular weight .

Scientific Research Applications

Molecular Structure and Analysis

2-(2,4-Dimethylphenyl)-2-oxoethyl 4-nitrobenzoate and its analogs have been extensively studied for their molecular structure. The compound 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate, closely related to the chemical , was synthesized and its structure was confirmed by IR and single-crystal X-ray diffraction studies. The compound's vibrational wavenumbers were computed using HF and DFT methods, and the stability of the molecule arising from hyper-conjugative interactions and charge delocalization was analyzed using NBO analysis. The HOMO and LUMO analysis were used to determine charge transfer within the molecule, and MEP was performed by the DFT method (Kumar et al., 2014) (Kumar et al., 2014).

Crystal Engineering and Molecular Salts

2-Chloro-4-nitrobenzoic acid, a compound structurally similar to 2-(2,4-Dimethylphenyl)-2-oxoethyl 4-nitrobenzoate, has been used in crystal engineering to synthesize molecular salts with pyridyl and benzoic acid derivatives. These salts were structurally characterized, and their crystal structures demonstrated the occurrence of weak halogen bonds in the presence of strong hydrogen bonds. Halogen bond interactions played a vital role in the crystal stabilization of these molecular adducts (Oruganti et al., 2017).

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, containing structural elements related to 2-(2,4-Dimethylphenyl)-2-oxoethyl 4-nitrobenzoate, have been synthesized. These frameworks exhibit characteristic sharp emission bands of Eu(3+) or Tb(3+) ions and are selectively sensitive to benzaldehyde-based derivatives, making them potential fluorescence sensors for these chemicals (Shi et al., 2015).

Antioxidant and Urease Inhibition Activities

Compounds structurally related to 2-(2,4-Dimethylphenyl)-2-oxoethyl 4-nitrobenzoate have been synthesized and characterized, exhibiting potent antioxidant and urease inhibitory activities. For instance, N-(2,4-Dimethylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine showed excellent antioxidant activity, while other derivatives exhibited potent urease inhibitory activities (Khan et al., 2010).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s used as a pharmaceutical, it might interact with certain proteins or enzymes in the body. If it’s used as a polymer, it might undergo polymerization reactions .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For example, many esters are flammable, and some can be harmful or irritating if they come into contact with the skin or eyes, or if they’re ingested or inhaled .

Future Directions

The future directions for a compound depend on its potential applications. For example, if it has promising properties as a pharmaceutical, future research might focus on testing its efficacy and safety in clinical trials .

properties

IUPAC Name

[2-(2,4-dimethylphenyl)-2-oxoethyl] 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-11-3-8-15(12(2)9-11)16(19)10-23-17(20)13-4-6-14(7-5-13)18(21)22/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYRAQLCMFOMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethylphenyl)-2-oxoethyl 4-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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